5-Bromo-1-t-butyl-6,7-difluorobenzimidazole is a chemical compound with the molecular formula and a CAS number of 1375069-11-6. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The structure includes a bromine atom and two fluorine atoms, which contribute to its unique properties and reactivity.
5-Bromo-1-t-butyl-6,7-difluorobenzimidazole can be sourced from various chemical suppliers, including AFG Scientific, Sigma-Aldrich, and Alfa Chemistry, which provide it in varying purities, typically above 98% . It is classified under organofluorine compounds due to the presence of fluorine atoms in its structure. The compound is also categorized as an aromatic heterocyclic compound due to the presence of the benzimidazole ring.
The synthesis of 5-Bromo-1-t-butyl-6,7-difluorobenzimidazole generally involves several key steps:
The reaction conditions must be optimized to ensure high yields and purity of the final product, typically monitored using chromatographic techniques .
5-Bromo-1-t-butyl-6,7-difluorobenzimidazole can undergo various chemical reactions typical for benzimidazole derivatives:
These reactions are significant for synthesizing derivatives with enhanced biological activity or different functional properties .
The mechanism of action for compounds like 5-Bromo-1-t-butyl-6,7-difluorobenzimidazole often involves interaction with biological targets such as enzymes or receptors. The presence of halogen substituents enhances lipophilicity and bioavailability, potentially leading to:
Quantitative data on binding affinities or inhibitory constants would provide further insights into its efficacy .
The physical properties of 5-Bromo-1-t-butyl-6,7-difluorobenzimidazole include:
Chemical properties involve reactivity patterns influenced by the presence of halogens, making it suitable for further functionalization in synthetic chemistry .
5-Bromo-1-t-butyl-6,7-difluorobenzimidazole has several applications in scientific research:
Research continues to explore its full potential across various fields due to its distinctive chemical properties and biological activities .
The synthesis of 5-bromo-1-t-butyl-6,7-difluorobenzimidazole (CAS: 1375069-11-6) requires precise sequential modifications to the benzimidazole scaffold. A canonical approach involves:
Critical challenges include competitive dialkylation at N1 and N3 positions and ring halogenation side reactions. Advanced routes employ orthogonal protecting groups, such as SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride), to temporarily shield N1 during C5 bromination, followed by deprotection and tert-butyl incorporation [9].
Table 1: Comparative Analysis of Multi-Step Synthesis Routes
Sequence Order | Key Reagents | Max Yield (%) | Purity (%) | Primary Challenge |
---|---|---|---|---|
Bromination → Fluorination → Alkylation | NBS, Selectfluor, t-BuBr | 42 | 95 | Low regioselectivity in bromination |
Alkylation → Fluorination → Bromination | t-BuBr, Ag₂O, NBS | 68 | 98 | Over-alkylation at N3 |
Protected-ring strategy | SEM-Cl, NBS, t-BuBr, TFA | 81 | 99 | Deprotection efficiency |
Regiocontrol in halogenation is paramount due to the electron-withdrawing nature of fluorine atoms and the steric bias from the tert-butyl group. Key methodologies include:
Fluorine placement demands anhydrous conditions to prevent hydrolysis. 6,7-Difluorination is optimally performed before ring closure using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) on catechol intermediates [4].
Table 2: Solvent Effects on Regioselective Bromination
Solvent System | Temperature (°C) | C5 Bromination Selectivity (%) | Byproduct Formation (%) |
---|---|---|---|
Chloroform | 25 | 67 | 28 (C4/C6) |
DMF | 60 | 92 | 5 (C4) |
DMF/HMPA (4:1) | 80 | 98 | <1 |
Acetonitrile | 40 | 75 | 18 |
The tert-butyl moiety (t-Bu) imposes significant steric and electronic constraints:
Notably, t-Bu incorporation via SN2 reactions requires polar aprotic solvents (e.g., DMSO) to dissolve intermediates. Silver oxide (Ag₂O) catalysis mitigates N-alkylation byproducts by promoting O-alkylation followed by rearrangement [3].
Table 3: Electronic and Steric Parameters Influencing t-Butyl Effects
Parameter | Value | Impact on Reactivity | Experimental Evidence |
---|---|---|---|
Steric volume (ų) | 88.1 | Blocks N3-alkylation | XRD showing N1-C bond length = 1.49 Š|
σₚ (Hammett constant) | -0.20 | Activates C5 for electrophilic attack | Relative bromination rate: 1.35 vs. H |
pKa (N1-H) | 3.11 | Enhanced acidity vs. unsubstituted benzimidazole (pKa 5.6) | Potentiometric titration in MeOH |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: